molecular formula C12H16O4S B1315944 Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester CAS No. 15833-63-3

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester

Cat. No.: B1315944
CAS No.: 15833-63-3
M. Wt: 256.32 g/mol
InChI Key: BNBVZUYOFJWGNJ-UHFFFAOYSA-N
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Description

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is an organic compound with the molecular formula C12H16O4S. It is a derivative of toluene-4-sulfonic acid, where the sulfonic acid group is esterified with tetrahydrofuran-3-ylmethyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester typically involves the esterification of toluene-4-sulfonic acid with tetrahydrofuran-3-ylmethyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield toluene-4-sulfonic acid and tetrahydrofuran-3-ylmethyl alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the toluene moiety, leading to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted esters or amides.

    Hydrolysis: Toluene-4-sulfonic acid and tetrahydrofuran-3-ylmethyl alcohol.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is utilized in several scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.

    Material Science: As a building block in the synthesis of polymers and advanced materials.

    Biological Studies: In the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester involves its reactivity as an ester. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Toluene-4-sulfonic acid methyl ester
  • Toluene-4-sulfonic acid ethyl ester
  • Toluene-4-sulfonic acid benzyl ester

Uniqueness

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is unique due to the presence of the tetrahydrofuran-3-ylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications where other esters may not be as effective.

Properties

IUPAC Name

oxolan-3-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-9-11-6-7-15-8-11/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBVZUYOFJWGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15833-63-3
Record name 3-Furanmethanol, tetrahydro-, 3-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15833-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

To a solution of (tetrahydrofuran-3-yl)methanol (5.15 g, 50.4 mmol) in dichloromethane (200 mL) were added triethylamine (21.08 mL, 151 mmol) and p-toluenesulfonyl chloride (9.61 g, 50.4 mmol) and the mixture was stirred at room temperature overnight. The reaction mixture was washed with water (100 mL) and brine (100 mL). The organic layer was dried with sodium sulfate, filtered and concentrated. The crude product was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-40% ethyl acetate in hexane) to provide the title compound (12.5 g, 97%) as colorless viscous liquid. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.40-1.51 (m, 1H) 1.83-1.95 (m, 1H) 2.43 (s, 3H) 3.28-3.31 (m, 1H) 3.31-3.37 (m, 1H) 3.51-3.67 (m, 3H) 3.90-4.00 (m, 2H) 7.48-7.51 (m, 2H) 7.78-7.82 (m, 2H); MS (DCI/NH3) m/z 274 (M+NH4)+.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
21.08 mL
Type
reactant
Reaction Step One
Quantity
9.61 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of tetrahydro-3-furanmethanol (6.2 g, 60.8 mmol) in 60 mL tetrahydrofuran was added p-toluenesulfonyl chloride (11.6 g, 60.9 mmol) in one portion, followed by the drop-wise addition of triethylamine (9.2 mL, 66.4 mol) over 10 min. The resulting mixture was stirred at reflux for 16 h and then treated with triethylamine (1.6 mL, 11.5 mmol). Heating was continued for an additional 18 h. The cooled mixture was diluted with diethyl ether, washed with water and brine, and dried over MgSO4. The mixture was then filtered and concentrated under reduced pressure. The resulting residue was placed on a column of silica gel (30 g) and eluted with 5% to 80% ethyl acetate in hexanes to give 11.0 g (72%) of the title compound as an orange oil.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72%

Synthesis routes and methods III

Procedure details

To a solution of tetrahydro-3-furanmethanol (Aldrich, 1.0 mL, 10.4 mmol) in 5 mL CH2Cl2 and 5 mL pyridine was added para-toluenesulfonyl chloride (3.0 g, 15.6 mmol) portion-wise over 15 minutes. This mixture stirred at ambient temperature for 3 hours then 5 mL H2O was added. The layers were separated and the aqueous layer was extracted 2×5 mL CH2Cl2. The combined organics were dried over Na2SO4, filtered, concentrated under reduced pressure and dried under vacuum (˜1 mm Hg) to afford the title compound (2.62 g, 10.2 mmol, 98% yield). 1H NMR (300 Mhz, CDCl3) δ ppm 1.49-1.63 (m, 1H) 1.94-2.08 (m, 1H) 2.46 (s, 3H) 2.52-2.68 (m, 1H) 3.49 (dd, J=9.16, 5.09 Hz, 1H) 3.64-3.84 (m, 3H) 3.88-4.03 (m, 2H) 7.36 (d, J=8.14 Hz, 2H) 7.76-7.82 (m, 2H); MS (DCI/NH3) m/z 257 (M+H)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods IV

Procedure details

A mixture comprising 50 g of (tetrahydro-3-furanyl)methanol, 95 g of tosyl chloride, 52 g of triethylamine and 450 ml of THF was refluxed for 8 hours. After separation of insolubles by filtration, the reaction fluid was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/7) to obtain 114.5 g of (tetrahydro-3-furanyl)methyl tosylate.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Four
Customer
Q & A

Q1: What is the significance of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester in pharmaceutical chemistry?

A1: this compound, also known as {(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate, is a crucial intermediate in the synthesis of Posaconazole [, ]. Posaconazole is a triazole antifungal medication used to treat serious fungal infections, particularly in individuals with weakened immune systems []. This highlights the compound's importance in medicinal chemistry and drug development.

Q2: Are there any known genotoxic concerns associated with this compound?

A2: Research indicates that this compound is classified as a genotoxic impurity in Posaconazole []. Genotoxic impurities are substances that can potentially damage DNA, leading to mutations and potentially increasing the risk of cancer. This classification underscores the need for rigorous quality control during Posaconazole manufacturing to ensure these impurities are kept below acceptable limits.

Q3: How is the presence of this compound controlled during Posaconazole production?

A3: A highly sensitive and specific method employing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has been developed and validated to detect this compound in Posaconazole []. This method allows for the accurate quantification of this genotoxic impurity, ensuring its levels remain within the stringent limits set by regulatory agencies like the FDA.

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